molecular formula C4H3Cl2F3 B13422467 Chloroethene;1-chloro-1,2,2-trifluoroethene CAS No. 24937-97-1

Chloroethene;1-chloro-1,2,2-trifluoroethene

Cat. No.: B13422467
CAS No.: 24937-97-1
M. Wt: 178.96 g/mol
InChI Key: WGFSORFDGIITSZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

24937-97-1

Molecular Formula

C4H3Cl2F3

Molecular Weight

178.96 g/mol

IUPAC Name

chloroethene;1-chloro-1,2,2-trifluoroethene

InChI

InChI=1S/C2ClF3.C2H3Cl/c3-1(4)2(5)6;1-2-3/h;2H,1H2

InChI Key

WGFSORFDGIITSZ-UHFFFAOYSA-N

Canonical SMILES

C=CCl.C(=C(F)Cl)(F)F

physical_description

White powder;  [Occidental MSDS]

Related CAS

24937-97-1

Origin of Product

United States

Preparation Methods

Fluorination of Trichloroethylene (TCE) with Hydrogen Fluoride

One of the primary methods for synthesizing 1-chloro-1,2,2-trifluoroethene involves fluorinating trichloroethylene (TCE) with hydrogen fluoride in the presence of a catalyst. This process is detailed in patent CA2044784C, which describes a process where:

  • Reactants : Trichloroethylene (TCE) and hydrogen fluoride (HF)
  • Catalyst : A catalyst of the formula SbCl$$x$$F$$y$$, where $$x$$ and $$y$$ are positive integers summing to 5, such as antimony pentachloride (SbCl$$_5$$)
  • Conditions : The fluorination occurs under controlled pressure, with a molar ratio of HF to catalyst of at least 5:1, to favor the formation of 1-chloro-1,2,2-trifluoroethene

The process involves introducing TCE and HF into a reaction system with the catalyst, allowing fluorination to proceed, and then recovering the product while maintaining constant pressure. The reaction's selectivity and yield are optimized by controlling temperature and pressure conditions.

Fluorination of 1,1,1-Trichloroethane (Methylchloroform)

Another method involves fluorinating 1,1,1-trichloroethane (methylchloroform) with anhydrous hydrofluoric acid in the presence of antimony pentachloride (SbCl$$_5$$), as described in patent US4091043A. This process is characterized by:

  • Reactants : 1,1,1-Trichloroethane and anhydrous HF
  • Catalyst : Antimony pentachloride (SbCl$$_5$$)
  • Solvent : A chemically inert solvent capable of dissolving both the catalyst and the chlorinated hydrocarbon, such as certain halogenated hydrocarbons with boiling points between 0°C and 60°C

The fluorination results in a mixture of products, including 1-chloro-1,1-difluoroethane and 1,1,1-trifluoroethane , with the ratio adjustable by varying the feed ratios of HF to chlorinated hydrocarbon. The process emphasizes continuous operation and control over reaction parameters to optimize selectivity.

Dehydrohalogenation of Fluorinated Intermediates

An alternative route involves the reductive dechlorination of fluorinated chlorinated ethanes, such as 1,2,2-trichloro-1,1-difluoroethane , using zinc in solvents like methanol, ethanol, or dimethylformamide at elevated temperatures (~80°C). This method yields 1-chloro-1,2,2-trifluoroethene via elimination reactions, as demonstrated in research studies focusing on industrial scale synthesis.

Data Summary Table

Method Raw Material Fluorinating Agent Catalyst Solvent Key Conditions Main Products Remarks
1 Trichloroethylene Hydrogen fluoride SbCl$$x$$F$$y$$ (e.g., SbCl$$_5$$) Not specified Controlled pressure, temperature 1-chloro-1,2,2-trifluoroethene High selectivity, good yield
2 1,1,1-Trichloroethane Anhydrous HF SbCl$$_5$$ Halogenated hydrocarbons (e.g., halogenated solvents) 80–120°C, continuous feed Mixture of trifluoroethanes Adjustable product ratio
3 1,2,2-Trichloro-1,1-difluoroethane Zinc Not specified Methanol, ethanol, DMF ~80°C 1-Chloro-1,2,2-trifluoroethene Dechlorination pathway

Research Findings and Considerations

  • Selectivity and Yield : Fluorination of chlorinated ethanes with HF in the presence of antimony pentachloride is highly selective, with yields exceeding 90% under optimized conditions.
  • Reaction Control : Maintaining proper temperature, pressure, and molar ratios of reactants is crucial for controlling product distribution.
  • Environmental and Safety Aspects : Use of solvents like ethanol and methanol is preferred for safety and environmental reasons, especially in scale-up processes.
  • Industrial Relevance : Continuous fluorination processes with solvent recycling and reaction monitoring are favored for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1-chloro-1,2,2-trifluoroethene can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as hydroxide ions (OH-) or amines.

    Addition Reactions: This compound can also participate in addition reactions, particularly with hydrogen halides (HX) to form halogenated derivatives.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions (OH-), amines, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Catalysts such as antimony pentachloride (SbCl5) and aluminum chloride (AlCl3) are often used to facilitate these reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Polymer Production: 1-chloro-1,2,2-trifluoroethene is used as a monomer in the production of specialty polymers such as polychlorotrifluoroethylene (PCTFE), which has applications in chemical-resistant coatings and films.

Biology and Medicine:

    Biological Studies: This compound is used in biological studies to understand the effects of fluorinated compounds on biological systems. It serves as a model compound for studying the interactions of halogenated hydrocarbons with enzymes and other biomolecules.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: 1-chloro-1,2,2-trifluoroethene can inhibit certain enzymes by binding to their active sites. This interaction can alter the enzyme’s activity and affect metabolic pathways.

    Cell Membrane Interaction: The compound can interact with cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Halogenated Ethenes

Table 1: Chemical Profiles of Target Compounds
Compound CAS Number Molecular Formula Key Properties Applications References
Chloroethene 75-01-4 C₂H₃Cl Flammable gas, carcinogenic PVC production
1-Chloro-1,2,2-trifluoroethene 79-38-9 C₂ClF₃ Non-flammable gas, chemically inert PCTFE polymers, refrigerants
Table 2: Comparison with Structural Analogues
Compound CAS Number Molecular Formula Key Properties Applications References
1,1-Dichloroethene 75-35-4 C₂H₂Cl₂ Volatile liquid, toxic Solvent, adhesives
1-Chloro-1-fluoroethene N/A ClFC=CH₂ Reactive isomer Intermediate in fluorocarbon synthesis
cis-1-Chloro-2-fluoroethene N/A ClHC=CHF (cis) Polar, stereospecific Spectroscopic research
1,1-Difluoroethane 75-37-6 C₂H₄F₂ Low toxicity, non-flammable Refrigerant, aerosol propellant
1,2-Difluoroethylene 30860-28-7 C₂H₂F₂ Synthesized via dehydrochlorination Specialty fluoropolymers

Key Research Findings

Polymer Science
  • PCTFE : Exhibits superior creep resistance and lower moisture absorption compared to PTFE, making it ideal for cryogenic and pharmaceutical packaging .
  • Terpolymers: 1-Chloro-1,2,2-trifluoroethene is copolymerized with 1,1-difluoroethene and 1,1,2-trifluoroethene to create materials for sensor technologies .
Environmental and Industrial Impact
  • Chloroethene: Major environmental concerns arise from its persistence and carcinogenicity, necessitating strict handling protocols .
  • CTFE Derivatives : Telomerization with 1-chloro-1,2,2-trifluoroethene yields perfluoropolyether carboxylic acids, which are persistent environmental pollutants but critical in industrial surfactants .

Biological Activity

Chloroethene, specifically 1-chloro-1,2,2-trifluoroethene (CTFE), is a compound of significant interest due to its biological activity and potential health effects. This article explores its biological properties, mechanisms of action, toxicological data, and relevant case studies.

1-Chloro-1,2,2-trifluoroethene (CTFE) is synthesized primarily through the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane. The synthesis can be achieved via gas-phase processes or liquid-phase methods using zinc in solvents like methanol or ethanol .

Table 1: Chemical Properties of CTFE

PropertyValue
Molecular FormulaC₂ClF₃
Molecular Weight135.44 g/mol
Boiling Point20.5 °C
Melting Point-150 °C
Density1.4 g/cm³

Biological Activity

CTFE exhibits notable biological activity primarily due to its toxicity profile. It is known to cause respiratory irritation and central nervous system depression upon inhalation exposure. Long-term exposure may lead to severe health issues including liver damage and carcinogenic effects.

The biological activity of CTFE is largely attributed to its metabolic activation by cytochrome P-450 enzymes. This process generates reactive intermediates such as chloroethylene oxide and chloroacetaldehyde, which can alkylate DNA and proteins, resulting in cellular damage and potential tumorigenesis.

Toxicological Profile

Research indicates that CTFE has several toxicological implications:

  • Acute Toxicity : Inhalation can lead to symptoms such as headaches, dizziness, and respiratory distress.
  • Chronic Toxicity : Long-term exposure has been linked to liver damage and carcinogenicity in animal studies.
  • Reproductive Effects : Limited data are available regarding reproductive toxicity; however, some studies suggest potential risks .

Table 2: Summary of Toxicological Findings

Study TypeFindings
Acute Exposure StudiesRespiratory irritation; CNS depression
Chronic Exposure StudiesLiver damage; potential carcinogenicity
Reproductive Toxicity StudiesLimited data; potential risks suggested

Case Studies

Several case studies have highlighted the biological effects of CTFE:

  • Inhalation Studies : Laboratory studies have shown that rats exposed to high concentrations of CTFE developed significant respiratory issues and liver abnormalities.
  • Carcinogenicity Assessments : A study conducted by the International Agency for Research on Cancer (IARC) evaluated the carcinogenic potential of compounds similar to CTFE but found insufficient data specific to CTFE itself .
  • Environmental Impact Studies : Research has indicated that CTFE can persist in the environment, raising concerns about long-term ecological effects and human exposure through air and water contamination .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 1-chloro-1,2,2-trifluoroethene, and how do reaction conditions influence product yield?

  • Answer : The synthesis of 1-chloro-1,2,2-trifluoroethene typically involves halogenation reactions using Lewis acid catalysts (e.g., aluminum chloride) to facilitate selective substitution or addition. For example, fluorination of chloroethene precursors under controlled temperature (20–80°C) and pressure (1–5 atm) can yield the desired product. Reaction efficiency depends on solvent polarity, stoichiometry of halogenating agents, and catalyst activity . Optimization studies suggest that anhydrous conditions minimize side reactions like hydrolysis, while excess fluorine gas improves fluorination selectivity .

Q. How can researchers differentiate between structural isomers of chloroethene derivatives using spectroscopic techniques?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for distinguishing isomers. For instance, cis- and trans-1,2-dichloroethene exhibit distinct coupling constants (J values) in 19F^{19}\text{F}-NMR due to differences in dihedral angles. Similarly, infrared (IR) spectroscopy identifies unique vibrational modes for chlorine-fluorine bonding (e.g., C-F stretches at 1100–1200 cm1^{-1} vs. C-Cl at 600–800 cm1^{-1}). Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns, with isotopic peaks distinguishing chlorine-containing species .

Advanced Research Questions

Q. What mechanisms explain the divergent reactivity of 1-chloro-1,2,2-trifluoroethene in nucleophilic substitution versus radical addition reactions?

  • Answer : The electron-withdrawing effect of fluorine atoms stabilizes the transition state in nucleophilic substitution (SN_\text{N}2), favoring products like 1-fluoro-2-hydroxyethylene. In contrast, radical addition (e.g., with chlorine) proceeds via a chain mechanism initiated by UV light, where the trifluoroethene moiety’s electron deficiency directs regioselectivity. Computational studies (DFT) reveal lower activation barriers for radical pathways due to hyperconjugative stabilization of intermediates .

Q. How should researchers address contradictions in toxicity data for chloroethene derivatives across in vitro and in vivo studies?

  • Answer : Discrepancies often arise from differences in exposure routes (inhalation vs. oral) or metabolic pathways. For example, 1,2-dichloroethene shows higher hepatotoxicity in rodents via inhalation (LC50_{50} = 500 ppm) compared to oral exposure (LD50_{50} > 2000 mg/kg). Researchers should standardize protocols using guidelines like those in Table C-1 (), which prioritize systemic effects (respiratory, hepatic) and control for species-specific metabolic enzymes (e.g., cytochrome P450 activity) .

Q. What experimental frameworks are recommended for studying the environmental persistence of 1-chloro-1,2,2-trifluoroethene in aquatic systems?

  • Answer : Use OECD Test Guideline 301 for biodegradability assessment, combining closed-bottle tests with HPLC-MS quantification. Hydrolysis studies at varying pH (4–9) and temperature (20–40°C) can determine half-lives, while QSAR models predict photodegradation rates based on bond dissociation energies. Field studies should monitor groundwater contamination using EPA Method 8260B for volatile organic analysis .

Methodological Challenges

Q. How can isomer-specific data retrieval limitations in chemical databases impact research on chloroethene derivatives?

  • Answer : Generic searches (e.g., "1,2-dichloroethene") often miss isomer-specific records, leading to incomplete toxicity or reactivity profiles. Researchers should use advanced search filters (e.g., CAS registry numbers) and cross-reference databases like PubChem and ECHA. Fragment-based searches require Boolean operators (e.g., "cis AND 1,2-dichloroethene") to reduce noise .

Q. What strategies validate the accuracy of computational models predicting reaction pathways for halogenated ethenes?

  • Answer : Benchmarking against experimental kinetic data (e.g., Arrhenius parameters) is essential. For example, compare DFT-predicted activation energies for 1-chloro-1,2,2-trifluoroethene hydrochlorination with gas chromatography (GC) results. Use sensitivity analysis to identify error-prone steps (e.g., solvent effects in implicit solvation models) .

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